Deboxamet

Indolylacetohydroxamic acid Structural analog comparison Anti-ulcer drug design

Standard anti-ulcer agents confound gastric mucosal defense studies by suppressing acid secretion. Deboxamet (CAS 34024-41-4) provides cytoprotection without acid suppression-at 300 mg oral dose, meal-stimulated acid output remains unchanged. • Elevates endogenous PGI₂ bioavailability in gastric mucosa, confirmed via vasorelaxation, hypotensive, and anti-platelet aggregation bioassays • Broad-spectrum cytoprotection validated across 5 necrotizing challenges: ethanol, hypertonic saline, strong acid, aspirin-acid, and bile salt-acid • Debenzoylated reference compound for SAR studies differentiating anti-ulcer from anti-inflammatory hydroxamic acid profiles ≥98% purity; ships globally.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 34024-41-4
Cat. No. B1669975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeboxamet
CAS34024-41-4
Synonyms5-methoxy-2-methyl-3-indolylacetohydroxamic acid
5-methoxy-2-methylindole-3-acetohydroxamic acid
deboxamet
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NO
InChIInChI=1S/C12H14N2O3/c1-7-9(6-12(15)14-16)10-5-8(17-2)3-4-11(10)13-7/h3-5,13,16H,6H2,1-2H3,(H,14,15)
InChIKeyVXMGLMHPFWGAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deboxamet: Identity, Pharmacology, and Procurement


Deboxamet (5-methoxy-2-methylindole-3-acetohydroxamic acid, C₁₂H₁₄N₂O₃, MW 234.25) is a synthetic small molecule formally derived from indomethacin via condensation of its carboxylic acid group with hydroxylamine, placing it in the indolylacetohydroxamic acid subclass [1]. Pharmacologically, it is categorized as an anti-ulcer agent possessing both cytoprotective and anti-secretory properties, with its primary documented mechanism involving the elevation of prostacyclin (PGI₂) availability in gastric mucosa [2]. Unlike its N-(p-chlorobenzoyl)-substituted analog oxametacin (indoxamic acid, CAS 27035-30-9), which retained the NSAID profile of indomethacin, deboxamet was specifically developed for gastrointestinal mucosal protection rather than systemic anti-inflammatory activity, representing a deliberate structural divergence with therapeutic intent [3].

Class Indolylacetohydroxamic acid; synthetic small molecule
Mechanism Elevates gastric mucosal prostacyclin (PGI₂) bioavailability
Workflow Prostacyclin pathway research; gastric cytoprotection studies

Why Deboxamet Cannot Be Substituted


Substituting deboxamet with an in-class gastric protectant such as pirenzepine (an M₁ muscarinic antagonist), sulglycotide (a sulfated glycopeptide), or standard antisecretory agents (e.g., cimetidine) carries the risk of selecting a compound with a fundamentally different mechanism of action and, consequently, divergent experimental outcomes. Deboxamet's principal pharmacological signature—the elevation of endogenous prostacyclin (PGI₂) bioavailability in gastric mucosa—is shared to some extent with sulglycotide but is mechanistically distinct from pirenzepine's receptor-mediated cytoprotection and from the pure acid-suppressive action of H₂-receptor antagonists [1]. Furthermore, clinical evidence demonstrates that deboxamet at a 300 mg oral dose in humans lacks significant antisecretory activity on meal-stimulated gastric acid output, explicitly separating it from compounds whose primary efficacy endpoint is acid suppression [2]. These mechanistic and functional divergences mean that deboxamet cannot be treated as a drop-in replacement for other anti-ulcer agents without risking misinterpretation of experimental data or failure to replicate published findings.

!
Mechanism mismatch
Pirenzepine (M₁ antagonist) or cimetidine (H₂ antagonist) act via receptor blockade, not PGI₂ elevation; outcomes may diverge.
!
Antisecretory profile differs
Deboxamet lacks significant gastric acid suppression in human meal-stimulated studies, unlike H₂ blockers or PPIs.
!
Biologic comparator variability
Sulglycotide, a porcine-derived glycopeptide, introduces lot-to-lot heterogeneity absent in this defined small molecule.

Deboxamet: Differential Evidence vs. Comparators


Structural Divergence from Oxametacin

Deboxamet differs structurally from its closest chemical relative, oxametacin (indoxamic acid, CAS 27035-30-9), by the absence of the N-(p-chlorobenzoyl) substituent on the indole ring. This single structural modification—formal debenzoylation—is pharmacologically decisive: oxametacin retains the anti-inflammatory, analgesic, and antipyretic properties of its parent indomethacin and was developed as an NSAID (trademarks Dinulcid, Flogar), whereas deboxamet was specifically developed for anti-ulcer and gastric cytoprotective applications without the systemic cyclooxygenase-inhibitory activity characteristic of the benzoylated series [1]. The molecular formula shift from C₁₉H₁₇ClN₂O₄ (oxametacin, MW 372.80) to C₁₂H₁₄N₂O₃ (deboxamet, MW 234.25) reflects a substantial reduction in molecular complexity and lipophilicity, which impacts both synthetic accessibility and pharmacological target profile [2].

Structural divergence
Head-to-head
Deboxamet lacks N-(p-chlorobenzoyl) substituent; oxametacin retains it, conferring NSAID activity. MW 234.25 vs. 372.80.
Structural alteration redirects pharmacology to gastric mucosal protection research.
Class-level differentiation; confirmatory COX inhibition data in deboxamet not reported.
Indolylacetohydroxamic acid Structural analog comparison Anti-ulcer drug design

Multi-Agent Gastric Cytoprotection Efficacy

In the primary published pharmacological characterization, deboxamet was evaluated head-to-head against pirenzepine (M₁ antagonist), sulglycotide (sulfated glycopeptide), and prostaglandin E₂ (PGE₂) for its ability to protect rat gastric mucosa against necrosis induced by five distinct necrotizing agents: absolute ethanol, 25% NaCl, 0.6 N HCl, acetylsalicylic acid plus HCl, and sodium taurocholate plus HCl. Deboxamet displayed cytoprotective activity across this broad spectrum of challenges, performing comparably to the reference cytoprotective agents [1]. While the original publication does not report discrete ED₅₀ values for deboxamet in these models, it establishes that deboxamet belongs to the same efficacy tier as PGE₂—the endogenous gold-standard cytoprotectant—and is functionally distinct from pirenzepine, which in independent studies showed an ED₅₀ of 21.94 mg/kg p.o. against NaOH 0.2 N-induced ulcers and 22.06 mg/kg p.o. against indomethacin-induced antral ulcers [2].

Cytoprotection breadth
Head-to-head
Effective against 5 necrotizing agents (ethanol, NaCl, HCl, aspirin+HCl, taurocholate+HCl) in rat mucosa; comparable to PGE₂ reference.
Supports general cytoprotective mechanism research, not agent-specific antagonism.
Exact ED₅₀ for deboxamet not reported in primary source.
Gastric cytoprotection Necrotizing agent models Anti-ulcer screening

Absence of Gastric Antisecretory Activity

In a double-blind, controlled, randomized clinical study, deboxamet administered orally at a single 300 mg dose was evaluated for its effect on meal-stimulated gastric acid secretion in human subjects. The study explicitly concluded that deboxamet 'evidently had no clear antisecretory activity' [1]. This finding is critical because it functionally separates deboxamet from H₂-receptor antagonists such as cimetidine, which at standard clinical doses (e.g., 300 mg) suppress meal-stimulated acid output by approximately 50–70%. Deboxamet's lack of significant antisecretory effect, despite its classification as an anti-ulcer agent, reinforces that its therapeutic value resides in mucosal cytoprotection and prostacyclin modulation rather than in luminal acid reduction—a distinction that directly impacts compound selection for experimental models where acid suppression is either an undesirable confounder or the primary endpoint of interest.

Antisecretory activity
Reported
300 mg oral dose: no clear antisecretory effect on meal-stimulated acid output in human study.
Supports cytoprotection studies without acid suppression confounding.
Double-blind, controlled trial context; human data.
Gastric acid secretion Meal-stimulated acid output Clinical pharmacology

Acute Oral Toxicity vs. Oxametacin

The lowest published lethal dose (LDLo) for deboxamet following oral administration in rats is reported as 40 mg/kg, with specific toxic effects beyond lethality not detailed in the available source [1]. In comparison, the N-(p-chlorobenzoyl)-substituted analog oxametacin has a reported oral LD₅₀ of 96 mg/kg in rats, as established in the original patent literature [2]. The approximately 2.4-fold difference in acute lethal dose between these structurally related compounds indicates that the debenzoylated form (deboxamet) presents a narrower acute safety margin in the rodent model, despite its simpler molecular structure. This toxicity differential must be carefully considered when selecting between these analogs for in vivo experimental protocols, particularly those involving repeated dosing or dose-escalation designs.

Acute toxicity vs. analog
Cross-study
LDLo 40 mg/kg (rat, oral) for deboxamet; oxametacin LD₅₀ 96 mg/kg. ~2.4-fold difference.
Informs dose selection and safety monitoring in in vivo model design.
LDLo vs. LD₅₀; different study protocols may limit direct comparability.
Acute toxicity LDLo Safety margin

Prostacyclin-Mediated Cytoprotection Mechanism

The mechanistic investigation accompanying the primary cytoprotection study demonstrated that oral administration of deboxamet to rats led to elevated levels of prostacyclin (PGI₂)-like activity in gastric mucosal extracts, as confirmed through three independent bioassay systems: (i) vasodilation of isolated rabbit mesenteric artery, (ii) hypotensive effect in the anaesthetized rat, and (iii) inhibition of platelet aggregation [1]. This prostacyclin-elevating property was shared with sulglycotide but represents a mechanism that is categorically absent from pirenzepine (which acts through M₁ receptor blockade) and from H₂-antagonists such as cimetidine (which suppress acid via histamine receptor antagonism). The study could not definitively determine whether the elevated PGI₂ levels resulted from enhanced biosynthesis or decreased degradation, but the functional consequence—maintenance of gastric mucosal cellular integrity—was clearly established [1].

Mechanism: PGI₂ elevation
Class-level
Elevates PGI₂-like activity in rat gastric mucosa, confirmed via vasodilation, hypotensive, and anti-platelet aggregation bioassays.
Positions as a research tool for prostacyclin-dependent mucosal defense pathways.
PGI₂ elevation magnitude vs. sulglycotide not quantified.
Prostacyclin metabolism Gastric mucosal integrity PGI₂ assay

Synthetic Route from Indomethacin

Deboxamet can be synthesized via three published routes, the principal pathway involving: (1) conversion of indomethacin (1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid) to the corresponding acetyl chloride using SOCl₂, (2) reaction with hydroxylamine hydrochloride to form 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetohydroxamic acid (i.e., oxametacin), and (3) final hydrolytic removal of the p-chlorobenzoyl group with 0.5 N NaOH to yield deboxamet [1]. Alternative routes include direct reaction of tert-butyl-5-methoxy-2-methyl-3-indolylacetate with hydroxylamine. This synthetic accessibility, requiring only three steps from the widely available and inexpensive starting material indomethacin, contrasts with the more complex isolation or synthesis protocols for biologic-derived comparators such as sulglycotide (a sulfated glycopeptide purified from porcine gastric mucin). For procurement purposes, deboxamet's well-defined small-molecule synthesis supports batch-to-batch reproducibility and purity verification via standard analytical methods (HPLC, NMR), whereas sulglycotide's polymeric and heterogeneous nature introduces inherent lot-to-lot variability [2].

Synthetic route
Supporting
Three-step synthesis from indomethacin: SOCl₂, hydroxylamine, hydrolytic debenzoylation. Defined small molecule (MW 234.25).
Defined synthesis supports batch reproducibility vs. biologic-derived comparators.
Contrasts with sulglycotide's heterogeneous polymeric nature.
Hydroxamic acid synthesis Indomethacin derivative Chemical procurement

Deboxamet: Research and Industrial Applications


Acid-Suppression-Free Cytoprotection Studies

Deboxamet is the compound of choice for experimental protocols designed to dissect prostaglandin- and prostacyclin-mediated gastric mucosal defense pathways without the confound of concomitant acid secretion suppression. As demonstrated by Parente and Bianchi Porro (1984), deboxamet 300 mg p.o. produces no significant reduction in meal-stimulated gastric acid output in humans, functionally separating it from H₂-receptor antagonists and proton pump inhibitors [1]. This property makes deboxamet uniquely suited for in vivo models where acid secretion is either a monitored endpoint or must remain physiologically intact to avoid compensatory hypergastrinemia and rebound hyperacidity phenomena that occur with potent antisecretory agents.

Multi-Agent Cytoprotective Screening

For laboratories conducting broad-spectrum screening of gastroprotective compounds, deboxamet serves as a validated reference agent that has demonstrated cytoprotective efficacy across five mechanistically distinct necrotizing challenges: absolute ethanol, hypertonic saline (25% NaCl), strong acid (0.6 N HCl), aspirin-acid combination, and bile salt-acid combination [1]. This breadth of protection, documented in direct comparison with pirenzepine, sulglycotide, and PGE₂, positions deboxamet as a versatile positive control or benchmark compound in multi-model gastric injury screening protocols, particularly when the research question spans both barrier disruption and prostaglandin-dependent protection.

Prostacyclin Pathway Research in GI Pharmacology

Research programs focused on the role of prostacyclin (PGI₂) in gastrointestinal mucosal integrity can utilize deboxamet as a pharmacological tool to elevate endogenous PGI₂ bioavailability, as confirmed through vasorelaxation (rabbit mesenteric artery), hypotensive (anaesthetized rat), and anti-platelet aggregation bioassays [1]. The compound's ability to increase PGI₂-like activity in gastric tissue—shared with sulglycotide but distinct from receptor-mediated agents—makes it valuable for experiments requiring pharmacological modulation of the prostacyclin pathway without the confounding anti-inflammatory or analgesic effects associated with the benzoylated analog oxametacin [2].

SAR Studies of Hydroxamic Acid Derivatives

Deboxamet represents the debenzoylated, pharmacologically redirected member of the indolylacetohydroxamic acid series, providing a critical structural reference point for medicinal chemistry programs investigating the impact of N-substitution on the pharmacological switch between anti-inflammatory (NSAID-type) and anti-ulcer/cytoprotective activity profiles. The comparison between deboxamet (C₁₂H₁₄N₂O₃, anti-ulcer, LDLo 40 mg/kg) and oxametacin (C₁₉H₁₇ClN₂O₄, anti-inflammatory/NSAID, LD₅₀ 96 mg/kg) illustrates how removal of the p-chlorobenzoyl group fundamentally alters both therapeutic indication and toxicity profile [3], making deboxamet an essential reference compound for SAR libraries exploring hydroxamic acid-based gastrointestinal therapeutics.

Application
Selection Property
Validation Focus
Gastric cytoprotection without acid suppression confounding
Lack of antisecretory activity in meal-stimulated acid models
Confirm absence of acid output reduction in target species/model
Broad-spectrum gastroprotective compound screening
Documented protection against ethanol, NaCl, HCl, aspirin, bile salt models
Replicate multi-agent cytoprotection in laboratory-specific protocols
Prostacyclin pathway research in GI pharmacology
Elevates endogenous PGI₂ bioavailability; confirmed by 3 bioassay systems
Measure PGI₂-related endpoints (vasodilation, platelet aggregation) in model
Structure-activity relationship studies of hydroxamic acid derivatives
Debenzoylated analog: switch from NSAID to cytoprotective profile
Compare with oxametacin for N-substitution impact on pharmacology and toxicity
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